Propargyl acrylate

Bioconjugation Protein-polymer conjugates Oxygen-tolerant polymerization

Propargyl acrylate (CAS 10477-47-1) is a bifunctional monomer that combines an acrylate ester with a terminal alkyne (propargyl) group. At ambient conditions it is a colorless liquid with a density of 0.997 g/mL at 25 °C, a boiling point of 142–143 °C, and a refractive index n20/D of 1.447.

Molecular Formula C6H6O2
Molecular Weight 110.11 g/mol
CAS No. 10477-47-1
Cat. No. B077110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl acrylate
CAS10477-47-1
Molecular FormulaC6H6O2
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESC=CC(=O)OCC#C
InChIInChI=1S/C6H6O2/c1-3-5-8-6(7)4-2/h1,4H,2,5H2
InChIKeyWPBNLDNIZUGLJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propargyl Acrylate (CAS 10477-47-1): A Bifunctional Alkyne-Acrylate Monomer for Orthogonal Polymerization and Click Chemistry


Propargyl acrylate (CAS 10477-47-1) is a bifunctional monomer that combines an acrylate ester with a terminal alkyne (propargyl) group. At ambient conditions it is a colorless liquid with a density of 0.997 g/mL at 25 °C, a boiling point of 142–143 °C, and a refractive index n20/D of 1.447 . The acrylate moiety enables controlled radical or group-transfer polymerization, while the pendant alkyne remains intact for post-polymerization modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne click chemistry [1]. This orthogonal reactivity makes propargyl acrylate a strategic building block for functional polymers, bioconjugates, and advanced drug-delivery vehicles.

Why Propargyl Acrylate Cannot Be Simply Replaced by Propargyl Methacrylate or Other Alkyl Acrylates


Propargyl acrylate (PgA) and propargyl methacrylate (PgMA) share the same terminal alkyne handle, yet they exhibit markedly different polymerization kinetics and grafting efficiencies. Under identical oxygen-tolerant aqueous copper-mediated polymerization conditions, PgA achieves quantitative grafting from a protein macroinitiator with a modest catalyst loading, whereas PgMA requires a five-fold higher copper concentration and an organic cosolvent to reach full conversion [1]. Furthermore, in radical copolymerization with styrene, the reactivity ratios of PgA (r1=0.45, r2=0.24) differ substantially from those of PgMA (r1=0.30, r2=0.45), leading to distinct comonomer incorporation profiles [2]. Non-functional alkyl acrylates such as methyl or ethyl acrylate lack the alkyne group entirely, precluding any post-polymerization click functionalization. These disparities mean that substituting PgA with a structural analog without adjusting the experimental protocol or accepting a loss of functionality can result in failed polymerizations, uncontrolled crosslinking, or an inability to perform subsequent ligation steps.

Quantitative Differentiation Evidence for Propargyl Acrylate Relative to Closest Comparators


Aqueous Copper-Mediated Grafting Efficiency: Propargyl Acrylate Outperforms Propargyl Methacrylate by a Factor of Five in Catalyst Demand

Under oxygen-tolerant, photoinduced copper-mediated polymerization conditions, propargyl acrylate (PgA) grafts quantitatively from a bovine serum albumin (BSA) macroinitiator using a molar feed ratio of Mn/Io/Cu(II)/L = 2000/1/3/12, reaching complete macroinitiator consumption within 5 h of UV irradiation [1]. In contrast, propargyl methacrylate (PgMA) fails to graft at this catalyst loading and requires a five-fold higher loading (2000/1/15/120) plus the addition of 5% v/v ethyl acetate cosolvent to drive the reaction to quantitative conversion [1].

Bioconjugation Protein-polymer conjugates Oxygen-tolerant polymerization

Radical Copolymerization Reactivity Ratios: Propargyl Acrylate Exhibits Higher Relative Reactivity Toward Styrene Than Propargyl Methacrylate

In radical copolymerization with styrene (St) at 60 °C using AIBN initiator, propargyl acrylate (PA, M1) exhibits reactivity ratios of r1=0.45 and r2=0.24, whereas propargyl methacrylate (PMA, M1) shows r1=0.30 and r2=0.45 [1]. The higher r1 of PA indicates a greater preference for incorporation of PA monomer relative to PMA when competing for a styryl radical chain end, leading to a more favorable distribution of alkyne-bearing units along the copolymer backbone.

Copolymerization Monomer reactivity ratios Controlled radical polymerization

Free-Radical Homopolymerization Gelation Threshold: Propargyl Acrylate Crosslinks at Low Conversion Unlike Di‑substituted Propargyl Acrylates

Free radical homopolymerization of unsubstituted propargyl acrylate leads to branched polymer architectures and macrogelation within 0.5 h, at monomer conversions exceeding only 12%, with a gel content greater than 50% [1]. In contrast, propargyl acrylates bearing two alkyl substituents on the propargyl position produce linear, soluble homopolymers with number-average molecular weights up to 10,000 and monomer conversions reaching 45–75%, without crosslinking [1]. This demonstrates that the single propargylic hydrogen of propargyl acrylate is sufficient to promote rapid chain transfer to the alkyne and subsequent network formation.

Free radical polymerization Gelation Clickable polymer synthesis

Physicochemical Identity Markers: Propargyl Acrylate vs Propargyl Methacrylate—Quantitative Property Differences for Incoming Quality Control

Propargyl acrylate is characterized by a density of 0.997 g/mL at 25 °C, a boiling point of 142–143 °C, and a refractive index n20/D of 1.447 . The commercially available alternative propargyl methacrylate displays a density of 0.986 g/mL, a boiling point of 149–151 °C, and a refractive index of 1.4500 . These differences, although modest, are sufficient for unambiguous identification via routine laboratory measurements (densitometry, refractometry, or GC retention time).

Quality control Monomer identification Analytical chemistry

siRNA Delivery Lipid Nanoparticle Synthesis: Propargyl Acrylate Provides an Essential Alkyne Anchor Lacking in Simple Alkyl Acrylates

Propargyl acrylate has been explicitly employed as a monomer in the formulation of lipid nanoparticles (LNPs) for siRNA delivery, where it serves as a precursor for the lipid shell . The terminal alkyne group of propargyl acrylate remains available for post-formulation CuAAC functionalization with azide-modified targeting ligands, hydrophilic PEG chains, or fluorophores. In contrast, conventional alkyl acrylates (e.g., methyl acrylate, ethyl acrylate) lack this functional handle, rendering subsequent surface engineering of the pre-formed LNP impossible without redesigning the entire lipid synthesis route.

siRNA delivery Lipid nanoparticles Click chemistry Drug delivery

Evidence-Backed Application Scenarios for Propargyl Acrylate in Research and Industrial Settings


Scalable Synthesis of Protein-Polymer Bioconjugates with Minimal Copper Contamination

Propargyl acrylate is the preferred monomer for grafting-from protein-polymer conjugate synthesis under aqueous, oxygen-tolerant conditions. As demonstrated by Voutyritsa et al., PgA achieves quantitative grafting from a BSA macroinitiator using a Cu(II)/ligand loading of only 3/12 equivalents, whereas propargyl methacrylate requires 15/120 equivalents plus ethyl acetate cosolvent . The reduced metal content simplifies downstream purification via dialysis or SEC, decreases cytotoxicity concerns, and lowers reagent expenditure—critical advantages when scaling from milligram research quantities to gram-scale biotherapeutic production.

Design of Copolymers with Defined Alkyne Density via Radical Copolymerization

When synthesizing random copolymers with a precisely controlled density of pendant alkyne groups for click functionalization, the reactivity ratios of propargyl acrylate must be considered. The pair r1=0.45, r2=0.24 (PA‑styrene) indicates that PA is preferentially incorporated early in the copolymerization relative to styrene, potentially leading to composition drift. This knowledge informs fed-batch or semi-batch monomer addition strategies. Researchers targeting a statistical copolymer with a uniform alkyne distribution should use these parameters in the Skeist equation or Mayo-Lewis model to program a controlled addition profile, rather than relying on batch copolymerization with propargyl methacrylate, whose different reactivity ratios (r1=0.30, r2=0.45) would yield a different gradient.

Controlled Synthesis of Linear Clickable Polymers via Group Transfer or RAFT Polymerization

The rapid gelation of propargyl acrylate during conventional free-radical homopolymerization (>50% gel content at 12% monomer conversion) precludes its use for synthesizing soluble homopolymers under uncontrolled conditions. However, under organocatalyzed Group Transfer Polymerization (GTP), PgA polymerizes in a living manner, yielding well-defined homopolymers and enabling the sequential synthesis of di- and multiblock copolymers with precisely controlled alkyne placement [1]. For procurement, this means propargyl acrylate is ideally paired with GTP or RAFT protocols; users intending conventional free-radical polymerization should instead select a di-substituted propargyl acrylate to avoid crosslinking.

Surface-Functionalizable Lipid Nanoparticles for Targeted siRNA Delivery

Propargyl acrylate has a documented role in the preparation of lipid nanoparticles for siRNA delivery . The terminal alkyne groups incorporated into the LNP shell during assembly remain available for CuAAC-mediated attachment of azide-functionalized targeting ligands (e.g., folate, transferrin, or antibody fragments) after nanoparticle formation. This post-formulation functionalization strategy, validated on polyacrylate scaffolds with >95% click conversion under optimized flow conditions [1], decouples nanoparticle assembly from surface engineering, enabling a modular platform where one LNP batch can be directed to multiple tissue targets simply by varying the azide-ligand used in the subsequent click step.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propargyl acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.